molecular formula C18H13IOS B3179692 (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone CAS No. 2070015-44-8

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone

Cat. No.: B3179692
CAS No.: 2070015-44-8
M. Wt: 404.3 g/mol
InChI Key: SVKDOCSCNPQPLS-UHFFFAOYSA-N
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Description

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone is a chemical compound with the molecular formula C18H13IOS. It is a solid at room temperature and has a molecular weight of 404.27 g/mol . This compound is characterized by the presence of an iodo group, a methyl group, and a phenyl group attached to a thiophene ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone typically involves the reaction of 5-iodo-2-methylbenzoyl chloride with 5-phenylthiophene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone is unique due to the presence of both an iodo group and a phenyl-substituted thiophene ring. This combination of functional groups and aromatic systems makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

(5-iodo-2-methylphenyl)-(5-phenylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IOS/c1-12-7-8-14(19)11-15(12)18(20)17-10-9-16(21-17)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKDOCSCNPQPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203273
Record name Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-44-8
Record name Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-iodo-2-methylphenyl)(5-phenyl-2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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